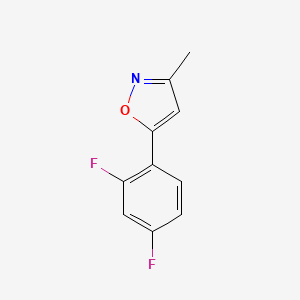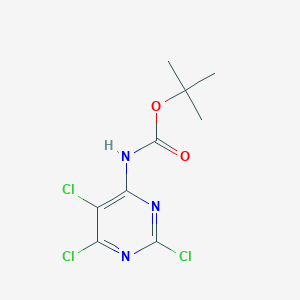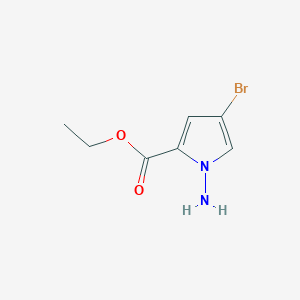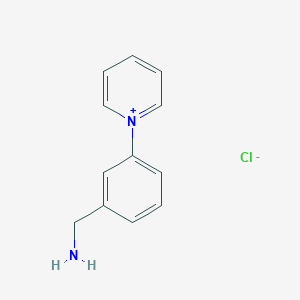
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid is a compound with the molecular formula C19H18N2O4S and a molecular weight of 370.4 g/mol . This compound is notable for its unique structure, which includes a thiazole ring and a nicotinic acid moiety. It has gained attention in various fields of research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid typically involves multi-step reactions. One common synthetic route includes the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with nicotinic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole ring and the nicotinic acid moiety. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)nicotinic acid can be compared with other thiazole and nicotinic acid derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities, respectively.
Nicotinic Acid Derivatives: Compounds such as niacin (vitamin B3) and its analogs are known for their roles in metabolic processes and cardiovascular health. The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and chemical reactivity compared to its individual components.
Properties
Molecular Formula |
C19H18N2O4S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-16-8-6-12(9-17(16)25-4-2)18-21-15(11-26-18)14-7-5-13(10-20-14)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
PQYTVXKREIZPTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC=C(C=C3)C(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13664983.png)
![4-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13664991.png)

![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)

![7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine](/img/structure/B13665017.png)
![2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)


![2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665053.png)




